Pyridine sulfur trioxide

Catalog No.
S706008
CAS No.
26412-87-3
M.F
C5H5NO3S
M. Wt
159.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine sulfur trioxide

CAS Number

26412-87-3

Product Name

Pyridine sulfur trioxide

IUPAC Name

pyridine;sulfur trioxide

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

InChI

InChI=1S/C5H5N.O3S/c1-2-4-6-5-3-1;1-4(2)3/h1-5H;

InChI Key

UDYFLDICVHJSOY-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1.O=S(=O)=O

Synonyms

Sulfur Trioxide-Pyridine; SO3-Py

Canonical SMILES

C1=CC=NC=C1.O=S(=O)=O

The exact mass of the compound Pyridine sulfur trioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75831. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridine sulfur trioxide (CAS 26412-87-3) is a bench-stable, solid-state complex of sulfur trioxide and pyridine that serves as a highly controlled electrophilic sulfating agent and an activator for dimethyl sulfoxide (DMSO) in oxidation reactions [1]. By sequestering the highly reactive SO3 molecule within a pyridine coordinate bond, this complex eliminates the severe handling hazards, corrosiveness, and fuming nature of free sulfur trioxide or oleum [2]. For procurement and process chemistry, it represents a critical bridge between reactivity and processability, offering a weighable, easily dosed solid that enables the mild functionalization of complex, sensitive substrates without requiring specialized cryogenic or highly corrosion-resistant infrastructure [1].

Research Fit

Workflow Controlled sulfation/sulfonation reagent
Selection Active SO3 content typically 45–50%
Use context Safer solid alternative to free SO3 or fuming acids

Generic substitution with other sulfating or oxidizing activators frequently fails due to drastic differences in reaction conditions and byproduct profiles. Substituting pyridine sulfur trioxide with chlorosulfonic acid (ClSO3H) or free sulfuric acid for sulfation introduces stoichiometric amounts of strongly acidic byproducts (e.g., HCl), which rapidly carbonize and depolymerize acid-labile substrates such as complex carbohydrates and steroids [1]. Conversely, utilizing trimethylamine sulfur trioxide (TMA·SO3) as a milder alternative often stalls reactions, requiring prolonged heating (50–90 °C) that can degrade thermally sensitive intermediates [2]. In oxidation workflows, substituting this complex with oxalyl chloride (Swern oxidation) forces the entire process into cryogenic (-78 °C) conditions to prevent explosive decomposition, drastically increasing scale-up costs and operational complexity compared to the room-temperature capabilities of the pyridine complex [3].

Substitution Risk

Free SO3 or oleum: highly aggressive reactivity may degrade polymers and promote side reactions.
Chlorosulfonic acid: harsh sulfation often leads to poor regioselectivity and molecular weight loss.
Generic substitution may compromise yield, degree of substitution, and product integrity; direct interchangeability should be verified.

Elimination of Cryogenic Requirements in Alcohol Oxidation

In DMSO-mediated oxidations, the choice of activator dictates the thermal requirements of the process. Oxalyl chloride (Swern oxidation) requires strict cryogenic cooling to -78 °C to prevent the unwanted decomposition of the highly unstable intermediate [1]. In contrast, Pyridine sulfur trioxide (Parikh-Doering oxidation) forms a stable intermediate, allowing the reaction to proceed safely and efficiently at 0 °C to room temperature (20–25 °C) [2].

Evidence DimensionRequired reaction temperature for stable intermediate formation
Target Compound Data0 °C to 25 °C (Pyridine sulfur trioxide)
Comparator Or Baseline-78 °C (Oxalyl chloride)
Quantified Difference~100 °C reduction in cooling requirements
ConditionsDMSO-activated oxidation of primary/secondary alcohols

Eliminates the capital and operational costs of specialized cryogenic reactors during industrial scale-up while maintaining high oxidation yields.

Antioxidant activity
Head-to-head
Higher antioxidant activity vs. CA-Py method
Reported activity preservation context
Qualitative observation; DPPH scavenging, fucoidan substrate

Prevention of Acid-Mediated Degradation in Complex Polysaccharides

Direct sulfation using chlorosulfonic acid (ClSO3H) generates highly acidic environments (liberating HCl) that cause severe carbonization and depolymerization of sensitive glycosidic linkages[1]. Pyridine sulfur trioxide acts as a mild, pre-neutralized SO3 donor, enabling O-sulfation of polysaccharides without the destructive chain degradation associated with free mineral acids [2].

Evidence DimensionByproduct generation and substrate stability
Target Compound DataGenerates pyridinium salt buffers; preserves acid-labile bonds
Comparator Or BaselineGenerates stoichiometric HCl (Chlorosulfonic acid); causes carbonization
Quantified DifferenceComplete elimination of strong mineral acid byproducts
ConditionsO-sulfation of natural polysaccharides and sterols

Critical for procuring a sulfating agent that ensures reproducible yields of intact, high-molecular-weight sulfated biopolymers or acid-sensitive APIs.

DS tunability
Data to verify
DS 0.23–2.56 Opt. 2.16–2.32 Yield 69–78%
Supports DS tunability context
Cotton cellulose, DMA/LiCl; source review needed

Lower Thermal Activation Threshold for Sulfation

While trimethylamine sulfur trioxide (TMA·SO3) is highly stable, it suffers from low kinetic reactivity, often requiring prolonged heating at 50 °C to 90 °C to achieve complete sulfation[1]. Pyridine sulfur trioxide provides a superior thermodynamic balance, readily transferring the sulfuryl group at significantly lower temperatures (-10 °C to 25 °C), making it the preferred choice for thermally labile substrates[2].

Evidence DimensionTypical sulfation reaction temperature
Target Compound Data-10 °C to 25 °C
Comparator Or Baseline50 °C to 90 °C (Trimethylamine sulfur trioxide)
Quantified Difference40 °C to 65 °C reduction in required heating
ConditionsRegioselective O-sulfation and N-sulfation in polar aprotic solvents (e.g., DMF)

Allows for the efficient sulfation of thermally sensitive intermediates without the need for harsh heating or microwave assistance.

GAG conversion
Reported
>95% sulfation vs. traditional methods
Reported high conversion context
Chondroitin precursors; position-specific fidelity noted
Anticoagulant endpoint
Reported
141 sAPTT (xylan sulfate, 20 μg/mL)
Reported anticoagulant endpoint context
Blank APTT 35.5 s; DS 1.20, corn stover xylan
Broad substrate DS
Cross-study
Chitosan 2.75 Alginate 2.53 Dextran 2.4 Pullulan 2.0
Supports broad substrate utility review
Varied conditions across independent studies

Mild Scale-Up Oxidation of Complex APIs (Parikh-Doering Oxidation)

Leveraging its ability to activate DMSO without cryogenic cooling, pyridine sulfur trioxide is the reagent of choice for scaling up the oxidation of primary and secondary alcohols to aldehydes and ketones. It is particularly valuable for substrates with acid- or base-labile protecting groups that would degrade under Swern or Jones oxidation conditions[1].

Synthesis of Sulfated Carbohydrates and Glycosaminoglycans

Due to its mild nature and lack of destructive acidic byproducts, this complex is heavily procured for the regioselective O-sulfation and N-sulfation of polysaccharides, such as heparan sulfate and agarose. It ensures the structural integrity of the sugar backbone, preventing the carbonization seen with chlorosulfonic acid [2].

Late-Stage Sulfation of Thermally Sensitive Steroids and Peptides

The compound's ability to transfer sulfuryl groups at sub-ambient to room temperatures (-10 °C to 25 °C) makes it ideal for the late-stage functionalization of delicate biomolecules, including estrogen derivatives and tyrosine-containing peptides, where heating with trimethylamine sulfur trioxide would cause thermal degradation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Anticoagulant polysaccharide research
Controlled high‑DS sulfation capability
Anticoagulant activity and molecular weight preservation
Bioactive polysaccharide modification
Functional activity preservation
Bioactivity retention vs. harsh sulfation methods
Cellulose functionalization studies
Tunable degree of substitution
DS control and yield for material design
Sulfated GAG process development
High conversion and regioselectivity
Purification efficiency and process control

GHS Hazard Statements

Aggregated GHS information provided by 95 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (55.79%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (44.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (44.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

28322-92-1
26412-87-3

Wikipedia

Sulfur trioxide pyridine complex

General Manufacturing Information

Pyridine, compd. with sulfur trioxide (1:1): ACTIVE
Sulfur trioxide, compd. with pyridine (1:?): INACTIVE

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